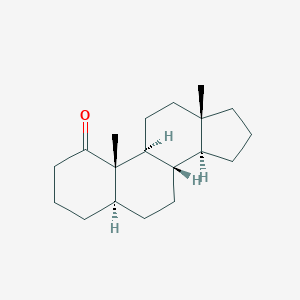
5alpha-Androstan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Androstan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C19H30O and its molecular weight is 274.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
5alpha-Androstan-1-one has been extensively studied for its pharmacological properties, particularly in relation to androgen receptor activity and its potential therapeutic uses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of nitrogen-containing derivatives of this compound. A study evaluated thirty-one derivatives in silico, revealing that certain modifications can enhance antibacterial activity. For instance, compounds with 3α-methoxy and 16-hydroximino groups demonstrated superior activity against various bacterial strains, while others with hydroxyl substitutions showed diminished efficacy .
| Compound | Antibacterial Activity | Notable Modifications |
|---|---|---|
| Compound 22 | High | 3α-methoxy, 16-hydroximino |
| Compound 15 | Moderate | Hydroxyl substitutions |
| Compound 6 | None | 17β-formamido group |
Prohormone Supplementation
This compound is also investigated as a prohormone supplement. A study involving resistance-trained men indicated that supplementation led to significant increases in lean body mass and strength during a structured training program. However, adverse effects on cardiovascular health and liver function were noted, raising concerns about the safety of long-term use .
Endocrine Research
This compound plays a crucial role in endocrine studies due to its relationship with testosterone metabolism.
Dihydrotestosterone (DHT) Production
The compound is a precursor to dihydrotestosterone (DHT), which is vital for male sexual development and prostate health. Research has shown that inhibiting the conversion of testosterone to DHT can have therapeutic implications for conditions like benign prostatic hyperplasia (BPH) and prostate cancer .
| Condition | Treatment Approach | Inhibitors Used |
|---|---|---|
| BPH | 5α-reductase inhibitors | Finasteride, Dual inhibitors |
| Prostate Cancer | Hormonal therapy | Androgen receptor antagonists |
Sports Science and Ergogenic Effects
The use of this compound in sports science focuses on its ergogenic properties.
Muscle Mass and Strength Gains
In clinical trials, athletes using this compound reported enhanced muscle mass and strength gains compared to placebo groups. However, these benefits were accompanied by significant side effects, including alterations in lipid profiles and liver enzyme levels .
Case Study: Antimicrobial Efficacy
A comprehensive study demonstrated that modified derivatives of this compound could serve as effective antimicrobial agents against resistant bacterial strains. The findings indicated that specific structural modifications could optimize their efficacy while minimizing toxicity.
Case Study: Prohormone Supplementation
In a controlled trial involving resistance-trained individuals, participants taking a daily dose of 330 mg of 3β-hydroxy-5α-androst-1-en-17-one exhibited significant improvements in body composition metrics compared to those on placebo. Despite the positive outcomes in muscle gain, the study raised alarms regarding cardiovascular risks associated with high doses of prohormones .
Propiedades
Número CAS |
1755-29-9 |
|---|---|
Fórmula molecular |
C19H30O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-1-one |
InChI |
InChI=1S/C19H30O/c1-18-11-4-6-15(18)14-9-8-13-5-3-7-17(20)19(13,2)16(14)10-12-18/h13-16H,3-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 |
Clave InChI |
PJRSESMLRXNKTQ-HKQXQEGQSA-N |
SMILES |
CC12CCCC1C3CCC4CCCC(=O)C4(C3CC2)C |
SMILES isomérico |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC(=O)[C@@]4([C@H]3CC2)C |
SMILES canónico |
CC12CCCC1C3CCC4CCCC(=O)C4(C3CC2)C |
Sinónimos |
5α-Androstan-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















